Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate is an organic compound that features a cyclopropyl group, an amino group, and a pyrazolyl group
Preparation Methods
The synthesis of Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the cyclopropyl group followed by the introduction of the pyrazolyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Addition: The compound can participate in addition reactions, particularly at the cyclopropyl group, under suitable conditions
Scientific Research Applications
Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can provide steric hindrance, while the pyrazolyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar compounds to Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate include other amino acid derivatives and pyrazole-containing compounds. For example:
Methyl 2-amino-2-cyclopropylpropanoate: Lacks the pyrazolyl group, making it less versatile in certain reactions.
2-Amino-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid: Similar structure but without the ester group, affecting its reactivity and solubility.
Cyclopropylamine derivatives: Share the cyclopropyl group but differ in other functional groups, leading to different chemical properties and applications
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-amino-2-cyclopropyl-3-(4-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-13-14(6-8)7-11(12,9-3-4-9)10(15)16-2/h5-6,9H,3-4,7,12H2,1-2H3 |
InChI Key |
OITKXPFEDCKWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC(C2CC2)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.